

Check Availability & Pricing

# Varlitinib Tosylate in Biliary Tract Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Varlitinib Tosylate |           |
| Cat. No.:            | B611642             | Get Quote |

Varlitinib (ASLAN001) is an orally administered, potent, and reversible small-molecule pan-HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1][2] The overexpression and/or aberrant activation of the HER family of receptor tyrosine kinases have been implicated in the pathogenesis of various cancers, including biliary tract cancer (BTC).[3] In BTC, overexpression rates for HER2 and HER3 have been reported at 26.5% and 27.9%, respectively, with amplification rates of 30.1% and 26.5%.[3] This provides a strong rationale for investigating pan-HER inhibitors like Varlitinib as a therapeutic strategy for this aggressive malignancy. Varlitinib has been granted orphan drug designation for cholangiocarcinoma, a subtype of BTC, by the U.S. Food and Drug Administration (FDA) and for biliary tract cancer by South Korea's Ministry of Food and Drug Safety.[1][4][5]

## **Mechanism of Action**

Varlitinib functions as an adenosine triphosphate (ATP) competitive inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4.[6] It exhibits potent inhibitory activity with low nanomolar IC50 values of 7 nM for EGFR, 2 nM for HER2, and 4 nM for HER4.[7][8][9] By binding to the intracellular kinase domains of these receptors, Varlitinib blocks their phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, differentiation, and migration, such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[7][9][10] Furthermore, by potently antagonizing EGFR, HER2, and HER4, Varlitinib can also effectively inhibit heterodimerization with HER3, which lacks a kinase domain but plays a significant role in signaling.[3]





Click to download full resolution via product page

Varlitinib inhibits HER1, HER2, and HER4, blocking downstream signaling pathways.

## **Preclinical Research**

Preclinical studies have demonstrated the anti-tumor activity of Varlitinib in both in vitro and in vivo models of cholangiocarcinoma (CCA), a subtype of BTC.

## **In Vitro Studies**

In studies using CCA cell lines, Varlitinib was shown to inhibit cell proliferation and enhance apoptosis.[3][11] The cytotoxic activity of Varlitinib was determined across several CCA cell lines (KKU-214, KKU-213, KKU-156, and KKU-100), with results indicating that Varlitinib can suppress CCA cell growth in the micromolar range.[11][12] Notably, elevated expression of EGFR and HER2 was observed in the KKU-214 and KKU-100 cell lines.[11] Interestingly, the non-malignant cholangiocyte cell line MMNK-1 showed a higher IC50 value, suggesting lower toxicity to non-cancerous cells.[12] Furthermore, preclinical research has indicated a synergistic anti-tumor effect when Varlitinib is combined with PI3K inhibition.[3][11]

Table 1: In Vitro Cytotoxicity of Varlitinib in Cholangiocarcinoma Cell Lines



| Cell Line | Key Characteristics                   | Varlitinib IC50 (μM)             |
|-----------|---------------------------------------|----------------------------------|
| KKU-214   | High EGFR/HER2 Expression             | Similar range to KKU-<br>213/156 |
| KKU-213   | -                                     | Similar range to KKU-214/156     |
| KKU-156   | -                                     | Similar range to KKU-214/213     |
| KKU-100   | High EGFR/HER2, KRAS<br>G12D Mutation | Higher IC50 (poor response)      |
| MMNK-1    | Non-malignant cholangiocyte           | Higher IC50 than CCA cells       |

Source:[12]

#### In Vivo Studies

In a CCA xenograft model, Varlitinib effectively suppressed tumor growth.[3] Similarly, in patient-derived xenograft (PDX) models of hepatocellular carcinoma with co-expression of HER1, HER2, and HER3, Varlitinib treatment potently inhibited tumor growth, with complete tumor regression observed at a dose of 100 mg/kg twice daily.[9] Western blot analysis of tumor lysates from these models confirmed that Varlitinib strongly inhibited the phosphorylation of HER1-3 and key components of the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[9]

## **Experimental Protocols: Preclinical Studies**

- In Vitro Cytotoxicity Assay:
  - CCA cell lines (e.g., KKU-214, KKU-100) and a non-malignant cholangiocyte line (MMNK-1) are cultured in appropriate media.[12]
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - Varlitinib is added at various concentrations, and cells are incubated for a specified period (e.g., 72 hours).
  - o Cell viability is assessed using an MTT or similar colorimetric assay.



- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[12]
- In Vivo Xenograft Model:
  - CCA cells are injected subcutaneously into immunocompromised mice (e.g., SCID mice).
     [9]
  - Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).[9]
  - Mice are randomized into treatment (Varlitinib, orally, twice daily) and control (vehicle)
     groups.[7]
  - Tumor volume is measured bi-dimensionally twice a week.[9]
  - At the end of the study, tumors are excised for further analysis (e.g., Western blotting) to assess target engagement and downstream pathway inhibition.



Click to download full resolution via product page



A generalized workflow for preclinical evaluation of Varlitinib.

# **Clinical Research in Biliary Tract Cancer**

Varlitinib has been evaluated in several clinical trials for BTC, both as a first-line and second-line therapy, primarily in combination with standard chemotherapy regimens.

#### **First-Line Treatment**

A multicenter, Phase 1B/2 study investigated the safety and efficacy of Varlitinib combined with the standard first-line chemotherapy of gemcitabine and cisplatin for treatment-naïve patients with advanced BTC.[13][14] The combination was found to be well-tolerated and showed preliminary anti-tumor activity.[13][14]

Table 2: Efficacy of Varlitinib + Gemcitabine/Cisplatin in First-Line Advanced BTC (Phase 1B/2)

| Endpoint                               | Result     |
|----------------------------------------|------------|
| Number of Patients                     | 23         |
| Objective Response Rate (ORR)          | 35%        |
| Disease Control Rate (DCR)             | 87%        |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Duration of Objective Response  | 4.0 months |

#### Source:[14]

- Experimental Protocol (NCT02992340):
  - Design: Multicenter, open-label, Phase 1B/2 study.[14]
  - Population: Patients with advanced BTC who had not received prior systemic therapy.[13]
     [14]
  - Intervention: In Phase 1B, a modified 3+3+3 dose-escalation design was used. Patients received oral Varlitinib twice daily (starting at 200 mg BID) plus intravenous gemcitabine/cisplatin on Days 1 and 8 of a 3-week cycle.[14]



- o Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile of the combination.[14]
- Secondary Objective: Preliminary efficacy (ORR, PFS).[13]

## **Second-Line Treatment: The TreeTopp Study**

The TreeTopp study (NCT03093870) was a global, randomized, double-blind, placebocontrolled Phase II trial evaluating Varlitinib in combination with capecitabine for patients with advanced BTC who had progressed after first-line gemcitabine-based chemotherapy.[3][15] The study ultimately did not meet its co-primary endpoints of improving objective response rate or progression-free survival compared to capecitabine alone.[1][3][15]

Table 3: Efficacy Results of the TreeTopp Phase II Study (Second-Line)

| Endpoint                                   | Varlitinib +<br>Capecitabine<br>(n=64) | Placebo +<br>Capecitabine<br>(n=63) | Hazard Ratio (95%<br>CI) / P-value |
|--------------------------------------------|----------------------------------------|-------------------------------------|------------------------------------|
| Objective<br>Response Rate<br>(ORR)        | 9.4%                                   | 4.8%                                | OR 2.28; P=0.42                    |
| Median Progression-<br>Free Survival (PFS) | 2.83 months                            | 2.79 months                         | HR 0.90 (0.60-1.37);<br>P=0.63     |
| Median Overall<br>Survival (OS)            | 7.8 months                             | 7.5 months                          | HR 1.11 (0.69-1.79);<br>P=0.66     |

Source:[3][15]

Despite the negative overall results, a pre-planned exploratory subgroup analysis suggested a potential PFS benefit for female patients and those with gallbladder cancer.[3][15]

Table 4: Subgroup Analysis of Progression-Free Survival in the TreeTopp Study



| Subgroup           | Varlitinib +<br>Capecitabine<br>(Median PFS) | Placebo +<br>Capecitabine<br>(Median PFS) | Hazard Ratio (95%<br>CI) |
|--------------------|----------------------------------------------|-------------------------------------------|--------------------------|
| Female Patients    | 4.1 months                                   | 2.8 months                                | 0.59 (0.28-1.23)         |
| Gallbladder Cancer | 2.9 months                                   | 1.6 months                                | 0.55 (0.26-1.19)         |

#### Source:[3][15]

- Experimental Protocol (TreeTopp NCT03093870):
  - Design: Global, double-blind, randomized, placebo-controlled Phase II study.[15][16]
  - Population: 127 patients with confirmed unresectable or metastatic BTC with disease progression after one prior line of gemcitabine-containing chemotherapy.[15]
  - Intervention: Patients were randomized to receive either oral Varlitinib (300 mg twice daily)
     or placebo, plus oral capecitabine (1000 mg/m² twice daily on days 1-14) in 21-day
     treatment cycles.[15]
  - Co-Primary Endpoints: Objective response rate (ORR) and progression-free survival
     (PFS) according to RECIST v1.1, assessed by Independent Central Review.[15]





Click to download full resolution via product page

Simplified schema of the TreeTopp Phase II clinical trial design.

## **Pooled Analysis of Phase I Studies**

A pooled analysis of data from 43 BTC patients across three Phase I studies evaluated Varlitinib in combination with various platinum-based chemotherapy regimens (cisplatin + 5-FU/capecitabine; oxaliplatin + 5-FU/capecitabine; cisplatin + gemcitabine).[17] This analysis suggested a promising efficacy and safety profile.[17]

Table 5: Efficacy from Pooled Analysis of Three Phase I Studies

| Endpoint                   | Result (n=37 evaluable) |
|----------------------------|-------------------------|
| Partial Response Rate      | 27.0%                   |
| Stable Disease Rate        | 43.2%                   |
| Disease Control Rate (DCR) | 70.3%                   |



Source:[17]

### **Mechanisms of Resistance**

The limited success of EGFR/HER targeted therapies in unselected BTC patient populations points to underlying resistance mechanisms.[3][18]

- Downstream Mutations: The most frequent mechanism of primary resistance is the presence of mutations in genes downstream of EGFR, such as KRAS, which are common in CCA (22% to 42%).[18] A KRAS mutation can lead to persistent activation of the MAPK pathway, rendering upstream EGFR inhibition ineffective.[12][19] This was a potential explanation for the poor response of the KRAS-mutant KKU-100 cell line to Varlitinib.[12]
- Compensatory Signaling: Cancer cells can overcome targeted inhibition by activating
  alternative signaling pathways. In breast cancer models, resistance to HER2 inhibitors has
  been linked to the activation of compensatory pathways through heterodimerization with
  other receptor tyrosine kinases, such as IGF-1R or MET.[12] Similar mechanisms may
  contribute to Varlitinib resistance in BTC.

## Conclusion

Varlitinib Tosylate is a pan-HER inhibitor with a clear biological rationale for use in biliary tract cancer, supported by preclinical data demonstrating its ability to inhibit tumor growth.[3] However, clinical trial results have been mixed. While a Phase 1B/2 study in the first-line setting showed promising preliminary activity when combined with gemcitabine and cisplatin, the larger Phase II TreeTopp study failed to demonstrate a significant benefit in the second-line setting for the overall population.[14][15] The suggestive benefit in subgroups of female patients and those with gallbladder cancer warrants further investigation.[3][15] The development of resistance, potentially through downstream mutations like KRAS or compensatory signaling, remains a significant challenge for HER-targeted therapies in this disease.[18] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from Varlitinib and exploring rational combination strategies to overcome resistance mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. ASLAN's Varlitinib Fails Biliary Tract Cancer Trial BioSpace [biospace.com]
- 2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Data Presented on ASLAN's variitinib at ESMO Show Promising Results in Heavily Pre-Treated BTC and CRC Patients | PM360 [pm360online.com]
- 5. Portico [access.portico.org]
- 6. Varlitinib in Combination With Capecitabine for Advanced or Metastatic Biliary Tract Cancer | MedPath [trial.medpath.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitinib on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AB046. P-14. TREETOPP: a phase 2/3 study of varlitinib plus capecitabine versus placebo plus capecitabine as second-line treatment in patients with advanced or metastatic biliary tract cancers (BTCs) PMC [pmc.ncbi.nlm.nih.gov]
- 17. AB062. P-33. Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling resistance mechanisms to EGFR inhibitors in cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 19. Overcome Drug Resistance in Cholangiocarcinoma: New Insight Into Mechanisms and Refining the Preclinical Experiment Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Varlitinib Tosylate in Biliary Tract Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611642#varlitinib-tosylate-in-biliary-tract-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com